An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-1,1-diallylurea
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-1,1-diallylurea
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Chlorophenyl)-1,1-diallylurea, a member of the substituted urea class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document synthesizes predicted data, information on analogous compounds, and established chemical principles to offer a detailed profile for researchers and drug development professionals. The guide covers the compound's identity, predicted physicochemical characteristics, a proposed synthetic route, and suggested analytical methodologies for its characterization. This information serves as a foundational resource for those interested in the potential applications of this and related molecules.
Chemical Identity and Structure
3-(4-Chlorophenyl)-1,1-diallylurea is a synthetic compound characterized by a central urea moiety with a 4-chlorophenyl group attached to one nitrogen and two allyl groups on the other.
| Identifier | Value | Source |
| IUPAC Name | 3-(4-chlorophenyl)-1,1-bis(prop-2-enyl)urea | PubChemLite[1] |
| Molecular Formula | C₁₃H₁₅ClN₂O | PubChemLite[1] |
| Molecular Weight | 250.72 g/mol | PubChemLite[1] |
| Canonical SMILES | C=CCN(CC=C)C(=O)NC1=CC=C(C=C1)Cl | PubChemLite[1] |
| InChI | InChI=1S/C13H15ClN2O/c1-3-9-16(10-4-2)13(17)15-12-7-5-11(14)6-8-12/h3-8H,1-2,9-10H2,(H,15,17) | PubChemLite[1] |
| InChIKey | VYCAHPBJVVVEBW-UHFFFAOYSA-N | PubChemLite[1] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 3-(4-Chlorophenyl)-1,1-diallylurea, the following table summarizes key physicochemical properties predicted by computational models. These values provide valuable estimates for guiding experimental design.
| Property | Predicted Value | Notes and Rationale |
| XlogP | 3.0 | This value suggests that the compound is moderately lipophilic, indicating a preference for non-polar environments over aqueous ones. This is a common characteristic of substituted urea herbicides designed to penetrate plant cuticles. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | The TPSA is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. A value in this range suggests reasonable membrane permeability. |
| Hydrogen Bond Donors | 1 | The single N-H group on the urea linkage can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the second urea nitrogen can act as hydrogen bond acceptors. |
| Rotatable Bonds | 5 | The number of rotatable bonds suggests a degree of conformational flexibility. |
Note: These are computationally derived predictions and should be confirmed by experimental analysis.
Synthesis Pathway
The synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea can be logically achieved through the reaction of a key isocyanate intermediate with a secondary amine. This is a well-established method for the preparation of substituted ureas.[2]
Caption: Proposed synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea.
Rationale for Synthetic Approach
The proposed synthesis leverages the high reactivity of the isocyanate group towards nucleophilic attack by the secondary amine, diallylamine. This reaction is typically high-yielding and proceeds under mild conditions, making it an efficient route for the preparation of the target molecule. The synthesis of various aryl urea derivatives from aryl amines and aryl isocyanates is a well-documented process.[3]
Proposed Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diallylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether, or dichloromethane).
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Reagent Addition: Slowly add a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in the same solvent to the stirred solution of diallylamine at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of 3-(4-Chlorophenyl)-1,1-diallylurea.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (typically two doublets in the aromatic region), the vinyl protons of the allyl groups (complex multiplets), and the methylene protons adjacent to the nitrogen of the allyl groups. The N-H proton of the urea linkage will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the urea, the aromatic carbons (with the carbon attached to chlorine showing a characteristic shift), and the sp² and sp³ carbons of the allyl groups.
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Mass Spectrometry (MS):
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Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass is 250.0873 Da.[1] Common fragmentation patterns for substituted ureas involve cleavage of the C-N bonds adjacent to the carbonyl group. Predicted adducts for mass spectrometry are [M+H]⁺ at m/z 251.09458 and [M+Na]⁺ at m/z 273.07652.[1]
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-
Infrared (IR) Spectroscopy:
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The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the urea group (around 3300 cm⁻¹), the C=O stretching of the urea carbonyl (around 1640-1680 cm⁻¹), C=C stretching of the allyl groups (around 1640 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.
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Caption: Analytical workflow for 3-(4-Chlorophenyl)-1,1-diallylurea.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC with a C18 column would be the method of choice for purity assessment and quantification. A mobile phase consisting of a mixture of acetonitrile or methanol and water, with a possible addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is recommended. Detection can be achieved using a UV detector, likely at a wavelength where the chlorophenyl chromophore absorbs strongly (around 254 nm). A Diode Array Detector (DAD) would be beneficial for obtaining the UV spectrum of the peak to confirm its identity.
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Potential Applications and Biological Context
Substituted ureas are a well-known class of herbicides that act by inhibiting photosynthesis at photosystem II.[4] The structural features of 3-(4-Chlorophenyl)-1,1-diallylurea, particularly the chlorophenyl ring, are common in many commercial herbicides. Therefore, it is plausible that this compound may exhibit herbicidal activity.
Furthermore, substituted ureas have been investigated for a range of other biological activities, including as kinase inhibitors for anticancer applications.[3] The specific combination of the 4-chlorophenyl and diallyl groups may confer unique biological properties that warrant further investigation in drug discovery programs.
Metabolism and Degradation
The metabolism of phenylurea herbicides in biological systems and the environment typically involves two main pathways:
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N-Dealkylation: The successive removal of the alkyl (in this case, allyl) groups from the nitrogen atom is a common metabolic step.[5][6]
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Hydroxylation: The aromatic ring can be hydroxylated by cytochrome P450 enzymes.[7]
These metabolic transformations generally lead to more polar and water-soluble compounds, facilitating their excretion. The degradation in soil can be mediated by microorganisms through similar enzymatic reactions.[5][8]
Safety and Toxicology
While specific toxicological data for 3-(4-Chlorophenyl)-1,1-diallylurea is not available, the general class of substituted urea herbicides is considered to have low acute toxicity to mammals. However, as with any chemical compound, appropriate safety precautions should be taken during handling, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the physicochemical properties, synthesis, and analytical characterization of 3-(4-Chlorophenyl)-1,1-diallylurea. The information presented is grounded in established chemical principles and data from analogous compounds, offering a solid foundation for researchers and scientists. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this molecule in various scientific and industrial applications.
References
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